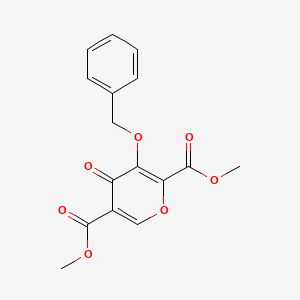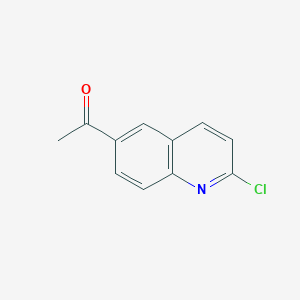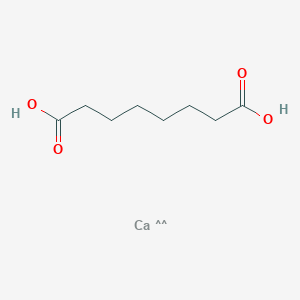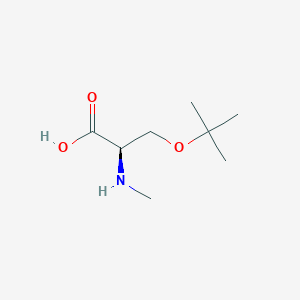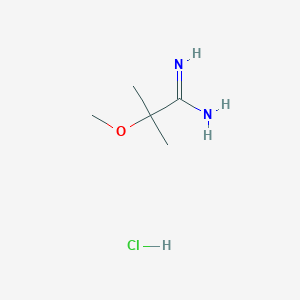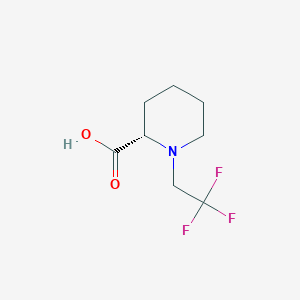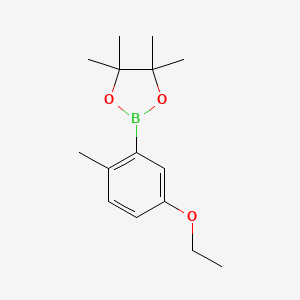
2-(5-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(5-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (EMTMD) is a synthetically produced boron-containing compound that has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the synthesis of complex molecules, and as a fluorescent probe for studying biological systems. EMTMD is an important tool for researchers in the fields of chemistry, biochemistry, and biotechnology, as it can provide a range of useful properties and functions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound's crystal structure has been analyzed to understand its molecular configuration, which is crucial for its application in synthesis and material science. For example, Seeger and Heller (1985) examined the crystal structure of a related compound, revealing details about the boron atom coordination and molecular arrangement (Seeger & Heller, 1985).
Synthesis of Derivatives
- Research has focused on synthesizing various derivatives of this compound, which have applications in inhibiting certain biological activities or as intermediates in chemical reactions. Spencer et al. (2002) synthesized derivatives showing inhibitory activity against serine proteases (Spencer et al., 2002).
Application in Polymer Synthesis
- It's used in synthesizing polymers, particularly in creating boron-containing stilbene derivatives, which are significant in producing new materials for technologies like LCDs and potentially for therapeutic applications in neurodegenerative diseases. Das et al. (2015) synthesized novel dioxaborolane derivatives with applications in synthesizing boron-capped polyenes (Das et al., 2015).
Molecular Structure Studies
- Detailed studies of the molecular structure of various derivatives have been conducted. This includes examining crystal structures and molecular conformations, which are essential for understanding the reactivity and properties of these compounds. Coombs et al. (2006) characterized a specific dioxaborolane derivative using X-ray diffraction (Coombs et al., 2006).
Development of Novel Lipogenic Inhibitors
- Derivatives of this compound have been explored for their potential as lipogenic inhibitors, which could lead to new treatments for diseases related to lipid metabolism. Das et al. (2011) explored this avenue, synthesizing derivatives with inhibitory effects on lipogenic gene expression (Das et al., 2011).
Eigenschaften
IUPAC Name |
2-(5-ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-17-12-9-8-11(2)13(10-12)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNLEQOWNMAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methylphenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



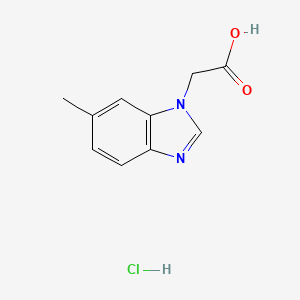
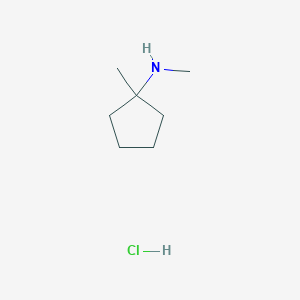
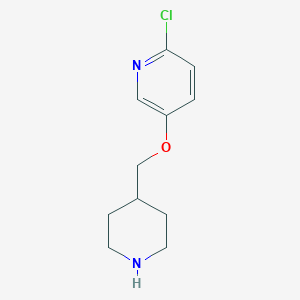
amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
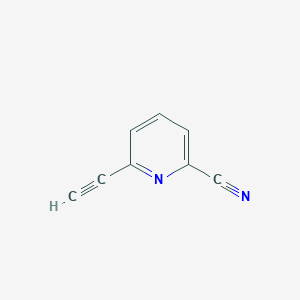
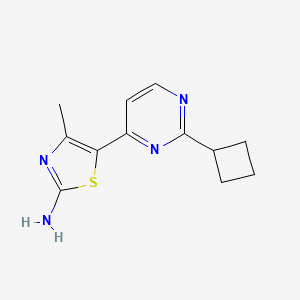
![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)
